molecular formula C28H32N4O3S B1684297 TAK-901 CAS No. 934541-31-8

TAK-901

Cat. No.: B1684297
CAS No.: 934541-31-8
M. Wt: 504.6 g/mol
InChI Key: WKDACQVEJIVHMZ-UHFFFAOYSA-N
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Description

TAK-901 is an investigational, multitargeted inhibitor of Aurora B kinase. Aurora kinases are key regulators of mitosis and cell division, making them attractive targets for cancer therapy. This compound is derived from a novel azacarboline kinase hinge-binder chemotype and has shown potent inhibition of Aurora B kinase, but not Aurora A kinase .

Scientific Research Applications

TAK-901 has shown significant potential in various scientific research applications, including:

    Cancer Research: this compound has demonstrated potent activity against multiple human solid tumor types and leukemia models in preclinical studies.

    Cell Cycle Studies: this compound is used to study the role of Aurora B kinase in mitosis and cell division.

    Drug Development: this compound is being investigated as a potential therapeutic agent for various cancers.

Mechanism of Action

TAK-901, also known as “5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide”, is an investigational compound with potential therapeutic applications in various cancers .

Target of Action

This compound primarily targets Aurora B kinase , a serine-threonine protein kinase that plays a crucial role in mitosis and cell division . Aurora B kinase is often overexpressed in many types of cancer, making it an attractive therapeutic target . In addition to Aurora B, this compound also inhibits other kinases such as FLT3 and FGFR2 .

Mode of Action

This inhibition leads to the suppression of cellular histone H3 phosphorylation, a process essential for chromosome segregation and cytokinesis . The inhibition of Aurora B by this compound results in abnormal chromosome alignment and silencing of the spindle checkpoint function, causing cells to exit mitosis without completing cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Aurora B kinase pathway, which is essential for mitosis and cell division . By inhibiting Aurora B kinase, this compound disrupts the normal progression of the cell cycle, leading to the accumulation of polyploid cells .

Result of Action

The inhibition of Aurora B kinase by this compound leads to the suppression of cellular histone H3 phosphorylation and the induction of polyploidy . This results in the accumulation of cells with multiple sets of chromosomes, disrupting normal cell division and potentially leading to cell death . This compound has shown efficacy in both in vitro and in vivo oncology models, inhibiting cell proliferation in various human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the tumor microenvironment, including factors such as hypoxia, acidity, and the presence of certain growth factors . .

Biochemical Analysis

Biochemical Properties

TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A . This inhibition is consistent with the suppression of cellular histone H3 phosphorylation and induction of polyploidy . This compound also inhibits multiple kinases in biochemical assays, including FLT3 and FGFR2 .

Cellular Effects

This compound has shown to inhibit cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . It induces polyploidy in human PC3 prostate cancer and HL60 acute myeloid leukemia cells . The cytostatic and cytotoxic effects of this compound are associated with significantly increased expression of the cyclin-dependent kinase inhibitor p27, growth arrest and DNA-damage-inducible 45a (GADD45a), and the BH3-only pro-apoptotic protein PUMA .

Molecular Mechanism

This compound works by inhibiting Aurora B kinase, a key regulator during mitosis and cell division . This inhibition leads to suppressed cellular histone H3 phosphorylation and induced polyploidy . This compound also inhibits other kinases such as FLT3 and FGFR2 .

Temporal Effects in Laboratory Settings

This compound exhibits time-dependent, tight-binding inhibition of Aurora B . In vivo biomarker studies have shown that this compound induces pharmacodynamic responses consistent with Aurora B inhibition and correlating with retention of this compound in tumor tissue .

Dosage Effects in Animal Models

In rodent xenografts, this compound exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model at dosages of 30 and 45 mg/kg . This compound also displayed potent activity against several leukemia models .

Metabolic Pathways

This compound has been found to downregulate fatty acid metabolism and cholesterol homeostasis pathways, which play an important role in GBM . Sterol regulatory element-binding protein 1 (SREBP1) overexpression alleviated the this compound-mediated suppression of cell viability and apoptosis in GBM cells .

Transport and Distribution

In vivo biomarker studies have shown that this compound induces pharmacodynamic responses consistent with Aurora B inhibition and correlating with retention of this compound in tumor tissue .

Subcellular Localization

Aurora B, the primary target of this compound, is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Therefore, it can be inferred that this compound likely localizes to the same regions as its target, Aurora B.

Preparation Methods

TAK-901 is synthesized through a series of chemical reactions involving the formation of the azacarboline core structure. The synthetic route includes the following steps:

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

TAK-901 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Comparison with Similar Compounds

TAK-901 is unique compared to other Aurora kinase inhibitors due to its selective inhibition of Aurora B kinase and its multitargeted approach. Similar compounds include:

    VX-680: Another Aurora kinase inhibitor with activity against Aurora A, B, and C kinases.

    AZD1152: A selective inhibitor of Aurora B kinase.

    MLN8237: An inhibitor of Aurora A kinase.

This compound’s uniqueness lies in its potent and selective inhibition of Aurora B kinase, making it a valuable tool for cancer research and therapy .

Properties

IUPAC Name

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDACQVEJIVHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583097
Record name 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934541-31-8
Record name TAK-901
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934541318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-901
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12756
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM9UIR23R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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